3-(3-Thienyl)pyridine
Overview
Description
3-(3-Thienyl)pyridine is an organic compound that features a pyridine ring substituted with a thienyl group at the third position. This compound is part of a broader class of heterocyclic aromatic compounds, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
Target of Action
Similar compounds such as pyrimidines have been known to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Mode of Action
It’s worth noting that related compounds, such as pyrimidines, have been reported to inhibit the expression and activities of certain vital inflammatory mediators, including prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
Related compounds like pyrimidines have been reported to impact various biochemical pathways related to inflammation .
Result of Action
Related compounds have been reported to exhibit anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Thienyl)pyridine typically involves the coupling of a thienyl derivative with a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a thienylboronic acid with a pyridine halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar coupling reactions but optimized for larger batch sizes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Thienyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thienyl group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and thienyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted pyridine and thienyl derivatives.
Scientific Research Applications
3-(3-Thienyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
- 2-(3-Thienyl)pyridine
- 2-(2-Thienyl)pyridine
- 3-(2-Thienyl)pyridine
- Thieno[3,2-b]pyridine
- Thieno[3,4-b]pyridine
Comparison: 3-(3-Thienyl)pyridine is unique due to the specific positioning of the thienyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its isomers and other thienyl-pyridine derivatives, this compound may exhibit different electronic properties and steric effects, making it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
3-thiophen-3-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCXYANVLWAPNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344236 | |
Record name | 3-(3-Thienyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21308-81-6 | |
Record name | 3-(3-Thienyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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